molecular formula C11H9ClN2O B13316011 N-(4-chloroquinolin-6-yl)acetamide

N-(4-chloroquinolin-6-yl)acetamide

Cat. No.: B13316011
M. Wt: 220.65 g/mol
InChI Key: JVKLYDQQSVDOJP-UHFFFAOYSA-N
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Description

N-(4-chloroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C11H9ClN2O It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloroquinolin-6-yl)acetamide typically involves the reaction of 4-chloroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the reaction of 4-chloroquinoline with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloroquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloroquinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Studied for its potential use in the development of new therapeutic agents for diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. For example, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
  • N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
  • 2-chloro-7-methoxyquinoline-3-carboxaldehyde

Uniqueness

N-(4-chloroquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and acetamide group at the 6-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

N-(4-chloroquinolin-6-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15)

InChI Key

JVKLYDQQSVDOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

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